molecular formula C24H30N2O2 B11822000 tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B11822000
M. Wt: 378.5 g/mol
InChI Key: XAJYRABZEDHMCO-CBQGHPETSA-N
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Description

tert-Butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the bicyclic core, which can then be further functionalized to introduce the dibenzylamino and carboxylate groups.

Chemical Reactions Analysis

tert-Butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dibenzylamino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The dibenzylamino group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The bicyclic core provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

tert-Butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the bicyclic core but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of the dibenzylamino group in this compound provides unique properties that distinguish it from these related compounds.

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C24H30N2O2/c1-24(2,3)28-23(27)26-16-20-21(17-26)22(20)25(14-18-10-6-4-7-11-18)15-19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3/t20-,21+,22?

InChI Key

XAJYRABZEDHMCO-CBQGHPETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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